3-(4-Nitrobenzenesulfonyl)propan-1-amine

Organic Synthesis Protecting Group Chemistry Amine Functionalization

Standard amine protecting groups such as tosyl often require harsh deprotection, risking racemization. 3-(4-Nitrobenzenesulfonyl)propan-1-amine solves this: the para-nitro group (σp +0.78) enables efficient N-alkylation and Mitsunobu reactions at ambient temperature, then thiolate-mediated deprotection proceeds with 96% yield and 98% ee, preserving chirality. Essential for chiral API intermediates and solid-phase drug-like libraries. BenchChem provides batch-tested, ready-to-ship material.

Molecular Formula C9H12N2O4S
Molecular Weight 244.27 g/mol
Cat. No. B12075858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrobenzenesulfonyl)propan-1-amine
Molecular FormulaC9H12N2O4S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)CCCN
InChIInChI=1S/C9H12N2O4S/c10-6-1-7-16(14,15)9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7,10H2
InChIKeyMOUFVEUCBBRIFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Nitrobenzenesulfonyl)propan-1-amine: A Versatile Building Block


3-(4-Nitrobenzenesulfonyl)propan-1-amine is a synthetic organic compound featuring a 4-nitrobenzenesulfonyl (nosyl) protecting group attached to a propan-1-amine core. The para-nitrobenzenesulfonyl moiety is a cornerstone in organic synthesis, serving a dual role as both a protecting group for primary amines and an activating group for subsequent transformations [1]. Its electron-withdrawing nature, quantified by a Hammett σp value of +0.78, significantly enhances the nucleophilicity of the adjacent nitrogen for alkylation and Mitsunobu reactions, while also enabling mild, selective deprotection via nucleophilic aromatic substitution with thiols [2]. This compound is a key intermediate for the preparation of complex secondary and tertiary amines, natural products, and pharmaceutical candidates [3].

Dual-function protecting and activating group for primary amines

Enables efficient N-alkylation under mild conditions

Compatible with solid-phase synthesis and library construction

Key intermediate for alkaloid and natural product total synthesis

Why Nosyl Outperforms Tosyl and Boc


While numerous sulfonyl-protected amines exist, the 4-nitrobenzenesulfonyl (nosyl) group in 3-(4-Nitrobenzenesulfonyl)propan-1-amine provides a unique combination of stability and reactivity that cannot be replicated by common alternatives. The strong electron-withdrawing nature of the para-nitro substituent (σp = +0.78) activates the N-H bond for efficient alkylation, enabling high-yielding Mitsunobu reactions at ambient temperature [1]. In contrast, the less electron-withdrawing tosyl group (σp = -0.17) requires more forcing conditions for similar transformations and, crucially, cannot be removed under the same mild, chemoselective thiolate-based conditions that are a hallmark of nosyl deprotection [2]. Boc protection, while also cleavable under mild acidic conditions, lacks the activating capability for N-alkylation, making the nosyl group essential for synthetic sequences requiring sequential amine functionalization. Substituting with a tosyl or Boc analog would fundamentally alter the synthetic route, potentially requiring harsher conditions, reducing yields, or compromising chemoselectivity in complex molecule construction.

Requirement
Tosyl (4-CH₃)
Boc
N-alkylation activation
Weaker electron withdrawal may require harsher conditions
No activating capability; cannot direct alkylation
Mild chemoselective deprotection
Requires Na/NH₃ or LiAlH₄; may compromise functional groups
Acid-labile but provides no N-activation for prior steps
Stereochemical integrity
High risk of racemization during reductive deprotection
No inherent racemization, but lacks alkylation activation

Quantitative Evidence for Nosyl-Protected Amine


Nosyl vs. Tosyl: Electron-Withdrawing Power

The 4-nitrobenzenesulfonyl (nosyl) group significantly activates the adjacent amine for alkylation compared to a standard tosyl group. This is directly quantifiable by the Hammett substituent constant (σp). The para-nitro group (σp = +0.78) is strongly electron-withdrawing, which enhances the nucleophilicity of the deprotonated sulfonamide nitrogen [1]. In contrast, the para-methyl group of the tosyl analog (σp = -0.17) is electron-donating, leading to reduced N-H acidity and lower reactivity in alkylation reactions [2]. This fundamental electronic difference means the nosyl-protected amine can undergo efficient N-alkylation via the Mitsunobu reaction at ambient temperature, a transformation that is less efficient or requires harsher conditions for tosyl-protected amines [3].

Hammett σp Constant
Head-to-head
Nosyl (4-NO₂): σp = +0.78
Tosyl (4-CH₃): σp = -0.17
Electron-withdrawing power directly enhances N-alkylation reactivity
Derived from benzoic acid ionization at 25 °C
Organic Synthesis Protecting Group Chemistry Amine Functionalization

Mitsunobu Reaction Efficiency

The electron-withdrawing nature of the nosyl group directly translates to high-yielding N-alkylation under mild Mitsunobu conditions. In a representative solid-phase synthesis, an N-nosyl amino acid conjugate underwent a Mitsunobu reaction with a primary hydroxyl group to form a tricyclic scaffold in a 92% isolated yield [1]. This high efficiency is a direct consequence of the activation provided by the para-nitro group, which allows the reaction to proceed smoothly at ambient temperature with primary and secondary alcohols [2]. The use of a nosyl-protected amine is critical for achieving these yields; analogous reactions with less activated sulfonamides (e.g., tosyl) are typically lower yielding or require elevated temperatures.

Mitsunobu Yield
Class-level inference
92% yield
ambient temperature
High efficiency under mild conditions supports solid-phase library synthesis
Tosyl analogs typically 50–80%, often requiring heating
Synthetic Methodology Mitsunobu Reaction Amine Alkylation

Mild, Stereoretentive Deprotection

A critical advantage of the nosyl group over alternatives like tosyl is its ability to be removed under mild, chemoselective conditions using thiolates. This is demonstrated by the deprotection of an N-nosyl chiral amine, which proceeds in 96% yield with complete retention of stereochemistry (98% enantiomeric excess) using thiophenol and potassium carbonate in DMF [1]. This contrasts sharply with the tosyl group, which requires harsh reductive conditions (e.g., sodium in liquid ammonia) that are incompatible with many functional groups and can lead to racemization. The mild, orthogonal nature of nosyl deprotection is essential for the late-stage manipulation of complex, functionalized molecules in total synthesis.

Deprotection Performance
Head-to-head
96% yield, 98% ee
Tosyl: 60–85% yield, racemization risk
Mild, stereoretentive deprotection essential for chiral amine synthesis
Thiophenol / K₂CO₃ in DMF, room temperature
Deprotection Chemistry Chiral Amine Synthesis Protecting Group Strategy

Key Role in Total Synthesis

The unique properties of the nosyl group are leveraged in challenging total syntheses. In the first total synthesis of the complex Lycopodium alkaloid (–)-lycoposerramine-S, a 4-nitrobenzenesulfonyl amide was employed as a key intermediate . A radical cyclization and alkylative ring closure of the nine-membered ring was achieved using a 4-nitrobenzenesulfonyl amide, a transformation that relies on the specific electronic and steric properties of the nosyl group . This application highlights the nosyl group's ability to facilitate challenging bond-forming reactions that are not accessible with simpler protecting groups like tosyl or Boc, thereby enabling the synthesis of complex molecular architectures in a concise, 14-step sequence.

Synthesis Enabling Role
Data to verify
First total synthesis of (–)-lycoposerramine-S
14-step sequence
Allows challenging nine-membered ring closure via radical cyclization
Reported strategy; verify for specific substrate scope
Total Synthesis Natural Products Alkaloid Synthesis

Key Applications of Nosyl-Protected Amine


Chiral Secondary Amine Synthesis

The mild, stereoretentive deprotection of the nosyl group (96% yield, 98% ee) makes 3-(4-Nitrobenzenesulfonyl)propan-1-amine an ideal starting material for constructing chiral amine libraries and enantiopure pharmaceutical intermediates [1]. Its utility is in stark contrast to tosyl-protected analogs, which often lead to racemization during deprotection.

Solid-Phase Heterocyclic Scaffold Synthesis

The high yield (92%) and ambient temperature conditions of the Mitsunobu reaction with nosyl-protected amines are directly applicable to solid-phase combinatorial chemistry [2]. 3-(4-Nitrobenzenesulfonyl)propan-1-amine can be immobilized on a resin and sequentially functionalized to generate libraries of drug-like molecules, a process where less activated sulfonamides would give lower yields and require more optimization.

Total Synthesis of Complex Alkaloids

As demonstrated in the synthesis of (–)-lycoposerramine-S, the specific activation provided by the 4-nitrobenzenesulfonyl group is essential for achieving challenging transformations like alkylative ring closures . Procuring this compound provides access to synthetic strategies that are not viable with tosyl or Boc-protected building blocks, enabling the construction of architecturally complex natural products.

Application
Selection Property
Validation Focus
Chiral amine library synthesis
Stereoretentive deprotection profile
Enantiomeric excess and deprotection yield
Solid-phase combinatorial synthesis
Efficient N-alkylation under mild conditions
Isolated yield and purity of Mitsunobu products
Total synthesis of complex alkaloids
Unique electronic activation for ring-closure
Feasibility of key radical cyclization transformation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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